molecular formula C19H20FNO3 B2720021 (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one CAS No. 478033-92-0

(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one

Cat. No.: B2720021
CAS No.: 478033-92-0
M. Wt: 329.371
InChI Key: ZRUFYTKKUFZAQK-ACCUITESSA-N
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Description

(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one is an organic compound characterized by its unique structural features, including a fluoropropoxy group and a methoxyanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Fluoropropoxy Intermediate: The initial step involves the reaction of 3-fluoropropanol with a suitable base to form the fluoropropoxy intermediate.

    Coupling with 4-Hydroxybenzaldehyde: The fluoropropoxy intermediate is then coupled with 4-hydroxybenzaldehyde under basic conditions to form the corresponding fluoropropoxybenzaldehyde.

    Condensation with 4-Methoxyaniline: The fluoropropoxybenzaldehyde undergoes a condensation reaction with 4-methoxyaniline in the presence of a base to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions or receptor-ligand binding.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique properties may contribute to the performance of industrial products.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-[4-(3-chloropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-en-1-one
  • (E)-1-[4-(3-bromopropoxy)phenyl]-3-(4-methoxyanilino)prop-2-en-1-one
  • (E)-1-[4-(3-iodopropoxy)phenyl]-3-(4-methoxyanilino)prop-2-en-1-one

Uniqueness

(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-en-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially improving its performance in various applications.

Properties

IUPAC Name

(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3/c1-23-17-9-5-16(6-10-17)21-13-11-19(22)15-3-7-18(8-4-15)24-14-2-12-20/h3-11,13,21H,2,12,14H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUFYTKKUFZAQK-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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